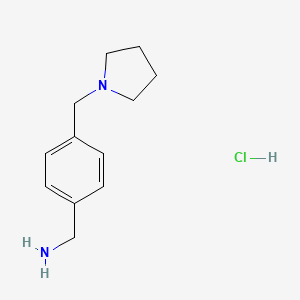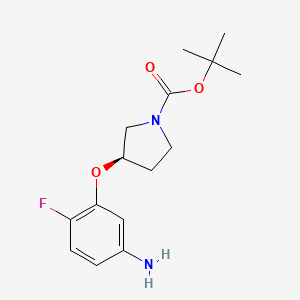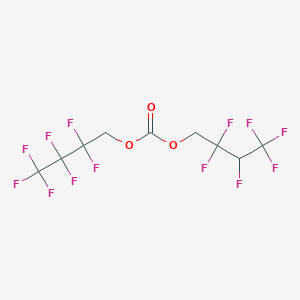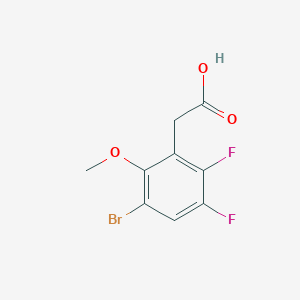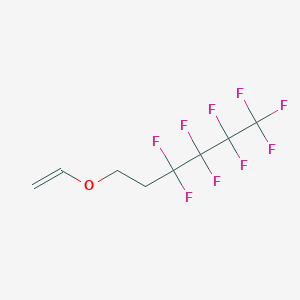
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane is a fluorinated ether compound characterized by the presence of nine fluorine atoms and an ethenyloxy group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane typically involves the reaction of a fluorinated alcohol with an ethenyl ether under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is generally carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane can undergo various chemical reactions, including:
Oxidation: This compound is resistant to oxidation due to the presence of fluorine atoms.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The ethenyloxy group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically required, but the compound’s resistance makes these reactions challenging.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various ether derivatives, while reduction reactions could lead to partially defluorinated compounds.
Scientific Research Applications
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and inertness.
Biology: Investigated for its potential use in biological assays and as a component in drug delivery systems.
Medicine: Explored for its potential in medical imaging and as a contrast agent due to its unique fluorine content.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane exerts its effects is primarily related to its chemical structure. The presence of fluorine atoms imparts high electronegativity, which influences the compound’s reactivity and interactions with other molecules. The ethenyloxy group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane
- 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorobutane
Uniqueness
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane is unique due to its specific combination of fluorine atoms and the ethenyloxy group. This combination provides a balance of stability and reactivity that is not commonly found in other fluorinated ethers. Its high thermal stability and resistance to oxidation make it particularly valuable in applications requiring durable and inert materials.
Properties
CAS No. |
63391-84-4 |
|---|---|
Molecular Formula |
C8H7F9O |
Molecular Weight |
290.13 g/mol |
IUPAC Name |
6-ethenoxy-1,1,1,2,2,3,3,4,4-nonafluorohexane |
InChI |
InChI=1S/C8H7F9O/c1-2-18-4-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3-4H2 |
InChI Key |
LAFIDLOOPJPAPN-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







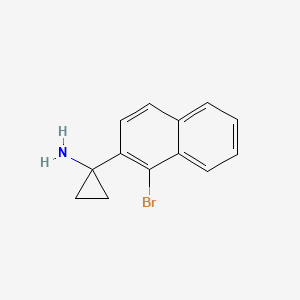
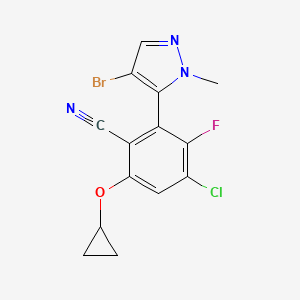
![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
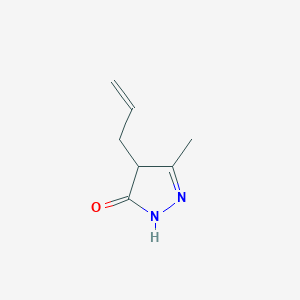
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
